2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid
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Overview
Description
2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid is an organic compound that features a furan ring substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural. This process typically starts with the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, followed by reductive amination using appropriate amines and reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. For example, the use of enzymes such as aldolases and dehydrogenases can facilitate the conversion of furfural derivatives to the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Furylacetic acid: Similar structure but lacks the amino group.
5-Hydroxymethylfurfural: Precursor in the synthesis of the target compound.
2,5-Furandicarboxylic acid: Oxidation product of 5-hydroxymethylfurfural.
Uniqueness
2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the furan ring.
Properties
IUPAC Name |
2-amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c8-6(7(10)11)5-2-1-4(3-9)12-5/h1-2,6,9H,3,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEZQTBIWBNSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(C(=O)O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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